molecular formula C11H8N2 B1598011 1-(2-Isocyanophenyl)pyrrole CAS No. 350829-07-1

1-(2-Isocyanophenyl)pyrrole

Cat. No.: B1598011
CAS No.: 350829-07-1
M. Wt: 168.19 g/mol
InChI Key: GAIZUWDVESDVPN-UHFFFAOYSA-N
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Description

1-(2-Isocyanophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyrrole ring attached to a phenyl group, which in turn is substituted with an isocyanide group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanophenyl)pyrrole can be synthesized through various methods. One common approach involves the cyclization of 2-isocyanophenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and is carried out in an organic solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes the formation of the isocyanide group followed by its attachment to the pyrrole ring through cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Isocyanophenyl)pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Isocyanophenyl)pyrrole involves its interaction with specific molecular targets. The isocyanide group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can act as a ligand for various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(2-Aminophenyl)pyrrole
  • 1-(2-Cyanophenyl)pyrrole
  • 1-(2-Nitrophenyl)pyrrole

Uniqueness: 1-(2-Isocyanophenyl)pyrrole is unique due to the presence of the isocyanide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and material science .

Properties

IUPAC Name

1-(2-isocyanophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIZUWDVESDVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377746
Record name 1-(2-isocyanophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350829-07-1
Record name 1-(2-isocyanophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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